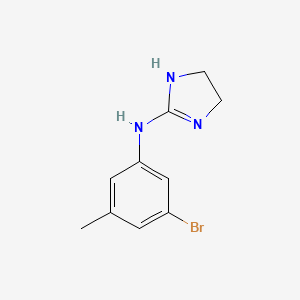

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazoline derivative characterized by a 4,5-dihydroimidazole ring substituted with a 3-bromo-5-methylphenyl group.

Properties

Molecular Formula |

C10H12BrN3 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12BrN3/c1-7-4-8(11)6-9(5-7)14-10-12-2-3-13-10/h4-6H,2-3H2,1H3,(H2,12,13,14) |

InChI Key |

GXEFYHXOIOVIOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of Protected Aniline Derivatives

Bromination of aniline derivatives often suffers from poor regioselectivity due to the amino group’s strong ortho/para-directing effects. To circumvent this, acetylation of 5-methylaniline protects the amine, enabling meta-bromination. As demonstrated in CN101168510A, acetylation with acetic anhydride in acetic acid at 50–60°C yields 5-methylacetanilide in 98% yield. Subsequent bromination using bromine in a sulfuric acid medium at 10–20°C achieves selective substitution at the meta position relative to the methyl group. Deprotection via hydrolysis with hydrochloric acid regenerates the free amine, yielding 3-bromo-5-methylaniline.

Nitration-Reduction Sequences

Alternative routes involve nitration followed by bromination and reduction. For example, nitration of 5-methylacetanilide introduces a nitro group para to the methyl group, directing bromination to the meta position. Catalytic hydrogenation or reduction with iron powder in acidic media (as in CN101168510A) then converts the nitro group to an amine. This method avoids direct bromination challenges but adds steps, reducing overall yield.

Construction of the 4,5-Dihydro-1H-imidazol-2-amine Moiety

The imidazoline ring is synthesized via cyclization strategies, leveraging diamines and carbonyl equivalents:

Cyclization of Ethylenediamine with Cyanamide

Heating ethylenediamine with cyanamide in aqueous or alcoholic solvents induces cyclization to form 4,5-dihydro-1H-imidazol-2-amine. This method, though straightforward, requires careful pH control to avoid over-alkylation. WO2006038657A1 highlights the use of potassium carbonate in methyl isobutyl ketone for analogous heterocycle formations, achieving 91.2% yields under mild conditions (0–20°C).

Debus-Radziszewski Reaction Variants

Modifying the classic Debus-Radziszewski reaction—traditionally used for imidazole synthesis—by substituting glyoxal with a ketone (e.g., acetone) and employing ammonium acetate as the nitrogen source can yield the dihydroimidazoline structure. However, this approach risks over-oxidation to the fully aromatic imidazole, necessitating reducing agents like sodium borohydride.

Coupling Strategies for Final Assembly

Coupling 3-bromo-5-methylaniline with 4,5-dihydro-1H-imidazol-2-amine presents challenges due to the aryl bromide’s low reactivity. Two principal methods are explored:

Nucleophilic Aromatic Substitution

Activating the aryl bromide via electron-withdrawing groups (EWGs) facilitates nucleophilic attack by the imidazoline amine. For instance, introducing a nitro group para to the bromide enhances reactivity, followed by reduction post-coupling. However, this adds synthetic steps and complicates purification.

Transition Metal-Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig amination offers a direct route, coupling aryl halides with amines under inert conditions. A catalyst system of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 100°C achieves efficient cross-coupling. WO2006038657A1 reports similar conditions using bases like NaOH or K₂CO₃, which stabilize intermediates and improve yields.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in substitution reactions, while ethers (THF) favor cyclization. WO2006038657A1 demonstrates that methyl isobutyl ketone, combined with K₂CO₃, optimally balances reactivity and solubility for heterocycle synthesis.

Temperature and Time Considerations

Low temperatures (0–20°C) minimize side reactions during bromination and cyclization, as evidenced by the 91.2% yield in Example 12 of WO2006038657A1. Extended reaction times (8–12 hours) are critical for complete conversion in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole derivatives with additional functional groups.

Reduction: Amine derivatives with reduced imidazole rings.

Substitution: Phenyl derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The phenyl ring substituents significantly influence the compound’s electronic, steric, and pharmacokinetic properties. Key analogs include:

Key Observations:

- Bromo vs. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may reduce basicity but improve metabolic stability .

- Methyl vs. Bulkier Groups: The 5-methyl group in the target compound likely enhances steric protection against metabolic degradation compared to bulkier substituents (e.g., indanyl in Indanazoline) .

Spectroscopic and Computational Data

- Vibrational Spectroscopy: For analogs like 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, FTIR and Raman studies combined with DFT calculations (B3LYP/6-31G(d,p)) accurately predict vibrational modes and electronic properties . Similar approaches could validate the target compound’s structure.

- HOMO-LUMO Gaps: Electron-withdrawing substituents (e.g., CF3) reduce the HOMO-LUMO gap, enhancing reactivity, while electron-donating groups (e.g., CH3) may stabilize the molecule .

Biological Activity

N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound belonging to the imidazole class, notable for its unique structure which includes a bromine atom and a methyl group on a phenyl ring linked to an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3 |

| Molecular Weight | 254.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1697392-41-8 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-methylaniline with glyoxal in the presence of ammonium acetate under reflux conditions in ethanol. This method has been optimized for high yield and purity, making it suitable for further biological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induces apoptosis in these cells, likely through the activation of caspase pathways .

Case Study:

A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability with an IC50 value of approximately 15 µM. This effect was attributed to cell cycle arrest at the G1 phase and subsequent apoptosis .

The biological activity of this compound is thought to be mediated by its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways related to cell proliferation and survival. Further research is needed to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-bromo-5-methylbenzenamine | Lacks imidazole ring | Moderate antibacterial |

| N-(3-bromo-5-methylphenyl)-2-fluorobenzenemethanamine | Contains a fluorine atom instead of imidazole | Limited anticancer |

| 3-bromo-5-methyl-N-propylbenzenesulfonamide | Contains sulfonamide group | Weak antibacterial |

This compound stands out due to its dual functionality as both an antimicrobial and anticancer agent, attributed to its unique structural features.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, and how can its purity be validated?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving brominated aryl amines and imidazole precursors. Key steps include optimizing reaction time, temperature (typically 80–120°C), and catalysts (e.g., acetic acid or p-toluenesulfonic acid). Post-synthesis, purity is validated using:

- FT-IR : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-Br at ~600 cm⁻¹).

- NMR : H and C NMR to assign proton environments (e.g., imidazole protons at δ 2.5–3.5 ppm) and aromatic substituents.

- LCMS : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Q. How can the structural integrity of the imidazole ring system in this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography to resolve bond lengths and angles, particularly the dihydroimidazole ring’s planarity and bromine substitution patterns. For example, bond angles near 120° at the imidazole N atoms and C-Br bond lengths of ~1.89 Å are indicative of proper substitution . If crystals are unavailable, 2D NMR (e.g., COSY, HSQC) can confirm coupling between imidazole protons and adjacent carbons .

Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Thermal stress : 40–60°C for 4–8 weeks.

- Humidity : 75% relative humidity.

- Light exposure : UV-Vis irradiation (ICH Q1B guidelines).

Monitor degradation via HPLC (retention time shifts) and mass spectrometry (fragment ions indicating hydrolysis or oxidation) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for synthesizing this compound?

- Methodology : Employ density functional theory (DFT) to calculate transition-state energies and identify rate-limiting steps. For example, modeling the cyclization step’s activation energy can help select catalysts (e.g., Brønsted acids) to reduce energy barriers. Pair computational predictions with high-throughput experimentation to validate optimal conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology : If in vitro assays (e.g., enzyme inhibition) show activity but in vivo models lack efficacy:

Assess pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution.

Evaluate metabolic stability : Use liver microsomes to identify rapid degradation pathways.

Modify the structure: Introduce substituents (e.g., methyl groups) to block metabolic hotspots while retaining target binding (confirmed via molecular docking ) .

Q. How does the bromine substituent’s position influence the compound’s conformational dynamics and binding to biological targets?

- Methodology : Compare crystallographic data of analogs with bromine at para vs. meta positions. For example, meta-bromine (as in this compound) may induce torsional strain in the aryl ring, altering binding pocket interactions. Validate via surface plasmon resonance (SPR) to measure binding affinity changes (ΔKD) .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the bromine and methyl groups on the imidazole ring?

- Methodology :

- UV-Vis spectroscopy : Monitor λmax shifts in polar vs. nonpolar solvents to assess conjugation effects.

- NMR relaxation studies : C spin-lattice relaxation times (T₁) to probe electron-withdrawing effects of bromine on adjacent carbons.

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials linked to bromine’s electronegativity .

Methodological Notes

- Contradictory Data Analysis : When spectral data (e.g., NMR vs. X-ray) conflict, cross-validate using synchrotron radiation for higher-resolution crystallography or dynamic NMR to detect slow-exchange conformers .

- Biological Activity Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map off-target effects and refine structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.